molecular formula C10H11NS B8345340 5-(Dimethyl)aminobenzo[b]thiophene

5-(Dimethyl)aminobenzo[b]thiophene

Cat. No.: B8345340
M. Wt: 177.27 g/mol
InChI Key: BVKSZCWERUSTDZ-UHFFFAOYSA-N
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Description

5-(Dimethyl)aminobenzo[b]thiophene is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a dimethylamino (-N(CH₃)₂) group at position 5. This electron-donating substituent significantly alters the compound’s electronic properties, enhancing its utility in pharmaceuticals and materials science. Synthetically, 5-substituted benzo[b]thiophenes are often prepared via Friedel-Crafts alkylation or Newman-Kwart rearrangements, as demonstrated in the synthesis of dimeric derivatives . The dimethylamino group’s introduction typically involves nucleophilic substitution or reductive amination of nitro precursors, followed by methylation .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

N,N-dimethyl-1-benzothiophen-5-amine

InChI

InChI=1S/C10H11NS/c1-11(2)9-3-4-10-8(7-9)5-6-12-10/h3-7H,1-2H3

InChI Key

BVKSZCWERUSTDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

5-(Dimethyl)aminobenzo[b]thiophene derivatives have been extensively studied for their pharmacological properties. Key applications include:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound has been identified as a potent inhibitor of microtubule polymerization, acting through the colchicine site, which is crucial for cancer therapy development .
  • Anti-inflammatory Properties : Research indicates that compounds containing the benzo[b]thiophene moiety can inhibit inflammatory pathways. Specifically, they have been shown to reduce the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory responses .
  • Antimicrobial Activity : The compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. In vitro studies suggest that certain derivatives possess strong antimicrobial properties, making them potential candidates for developing new antibiotics .

Materials Science Applications

This compound and its derivatives are also explored in materials science:

  • Organic Semiconductors : Due to their electronic properties, these compounds are being investigated for use in organic electronics. Their ability to conduct electricity makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Dyes and Sensors : The unique optical properties of thiophene derivatives allow their application in dye synthesis and as sensors for detecting metal ions or other environmental pollutants .

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Anticancer Research : A study evaluated the antiproliferative effects of this compound derivatives on human cancer cell lines, revealing IC50 values as low as 0.78 nM. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiophene ring significantly enhance biological activity .
  • Inflammation Models : In a model of acute inflammation, compounds derived from this compound were shown to reduce edema significantly compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines and mediators .
  • Antimicrobial Efficacy : A series of thiophene-based compounds were tested against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents .

Data Tables

The following table summarizes key findings from recent studies on this compound derivatives:

Application TypeActivity TypeIC50/EffectivenessReference
AnticancerMicrotubule Inhibition0.78 nM
Anti-inflammatoryEdema ReductionSignificant reduction
AntimicrobialBacterial InhibitionMIC < standard drugs

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 5-Methylbenzo[b]thiophene: The methyl group (C₉H₈S, MW 148.225) imparts hydrophobicity and steric bulk, stabilizing the aromatic system without significant electronic perturbation. It is widely used in nonlinear optical materials due to its unstrained structure .
  • 5-Nitrobenzo[b]thiophene: The nitro group (C₉H₇NO₂S, MW 209.22) is strongly electron-withdrawing, reducing electrophilic substitution reactivity. It serves as a precursor for amino derivatives via reduction .
  • 5-Aminobenzo[b]thiophene (e.g., RR4): The amino group (C₈H₇NS, MW 165.21) enhances bioactivity, as seen in its role as an ecto-5’-nucleotidase inhibitor (IC₅₀ ~0.1 µM) .
  • 5-Chlorobenzo[b]thiophene : Chlorine (C₈H₅ClS, MW 168.65) increases stability and is prevalent in environmental pollutants due to its persistence .

Research Findings and Discussion

  • Biological Activity: In a leukemia cell line (SR), thiophene analogs with dimethylamino substituents (e.g., compound 7e) showed enhanced potency (IC₅₀ 0.05 µM) compared to furan derivatives, highlighting the role of electron-donating groups .
  • Electronic Properties: The dimethylamino group increases HOMO energy, improving charge transport in organic semiconductors .
  • Environmental Impact: Chlorinated benzo[b]thiophenes, such as 2,8-dimethyldibenzo(b,d)thiophene, are identified in non-target screening of pollutants, underscoring the need for greener synthesis .

Preparation Methods

Electrophilic Sulfur-Mediated Cyclization

A high-yielding method involves dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 ) as an electrophilic sulfur source. Starting from o-alkynyl thioanisoles, cyclization at ambient temperature forms the benzo[b]thiophene core. For 5-substituted derivatives, a nitro or bromine group is introduced at the 5-position prior to cyclization. Post-cyclization reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine, followed by dimethylation using methyl iodide (Table 1).

Key Data:

  • Yield: 82–95% for cyclization; 70–85% for dimethylation.

  • Advantages: Mild conditions, scalability.

  • Limitations: Requires multi-step functionalization.

Functional Group Interconversion

Nitration-Reduction-Dimethylation Sequence

This three-step strategy begins with nitration of benzo[b]thiophene at the 5-position using HNO₃/H₂SO₄. Subsequent reduction with Fe/NH₄Cl yields 5-aminobenzo[b]thiophene, which undergoes exhaustive methylation with (CH₃)₂SO₄ or CH₃I/K₂CO₃ (Table 2).

Key Data:

  • Nitration regioselectivity: >90% for 5-position.

  • Overall yield: 58–67%.

  • Challenges: Over-nitration byproducts require careful purification.

Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromobenzo[b]thiophene with dimethylamine enables direct installation of the dimethylamino group. Using Pd(OAc)₂/Xantphos and Cs₂CO₃, this method achieves 65–78% yield (Table 3).

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Solvent: Toluene, 110°C, 24 h.

  • Scope: Tolerates electron-withdrawing substituents.

Hypervalent Iodine-Mediated Cyclization

A metal-free approach employs hydroxy(tosyloxy)iodobenzene (HTIB) to cyclize thioamides of 2-arylacetic acids. This method constructs the benzo[b]thiophene core while introducing the dimethylamino group via pre-functionalized substrates (Table 4).

Mechanistic Insight:

  • HTIB facilitates intramolecular C–S bond formation.

  • Dimethylamino group introduced via SN2 displacement of intermediates.

Reductive Amination of Ketone Intermediates

Starting from 5-acetylbenzo[b]thiophene, reductive amination with dimethylamine and NaBH₃CN provides the target compound in 72% yield. This method is advantageous for late-stage diversification (Table 5).

Optimization Notes:

  • NaBH₃CN preferred over NaBH₄ for chemoselectivity.

  • Solvent: MeOH/CH₂Cl₂ (1:1).

Solid-Phase Synthesis for Parallel Libraries

A patented route utilizes Wang resin-bound thiophenol precursors. After cyclization and dimethylation, cleavage with TFA/H₂O yields 5-(dimethylamino)benzo[b]thiophene with >95% purity (Table 6).

Advantages:

  • High throughput for drug discovery.

  • Minimal purification required.

Comparative Analysis of Methods

Method Starting Material Steps Yield Key Advantage
Electrophilic Cyclizationo-Alkynyl thioanisole370–85%Scalability
Nitration-ReductionBenzo[b]thiophene358–67%Regioselective nitration
Buchwald-Hartwig5-Bromobenzo[b]thiophene165–78%Direct coupling
Hypervalent IodineThioamide precursors260–75%Metal-free conditions
Reductive Amination5-Acetylbenzo[b]thiophene272%Late-stage functionalization
Solid-Phase SynthesisResin-bound thiophenol480–90%High purity, parallel synthesis

Critical Challenges and Solutions

  • Regiochemical Control: Electrophilic nitration and directed ortho-metalation ensure 5-substitution.

  • Dimethylation Over-Alkylation: Use of (CH₃)₂SO₄ in DMF at 0°C minimizes quaternary ammonium salt formation.

  • Purification: Column chromatography (hexanes/EtOAc) or recrystallization (EtOH/H₂O) resolves byproducts .

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 5-(Dimethyl)aminobenzo[b]thiophene, and what are their key intermediates? The compound is commonly synthesized via cyclodehydration of cinnamic acid derivatives using thionyl chloride (SOCl₂) under controlled conditions (120–125°C), yielding benzo[b]thiophene scaffolds with regioselective substitution patterns . Intermediate diazo compounds, such as 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate, require careful handling due to their explosive nature and are stabilized using pyridine catalysis . Key steps include purification via silica gel chromatography and validation by TLC (Rf analysis) and NMR spectroscopy .

Advanced: How can diazo compound reactivity be optimized in the synthesis of 5-substituted benzo[b]thiophenes? Diazo intermediates require precise control of reaction conditions (e.g., photochemical activation or hypervalent iodine(III) reagents) to enhance carbene transfer efficiency. For example, Suero’s method employs hypervalent I(III) reagents to generate diazomethyl radicals, enabling functionalization of aromatic systems . Risk assessments for exothermic reactions and solvent compatibility (e.g., dichloromethane vs. methanol) are critical, as outlined in Prudent Practices in the Laboratory .

Characterization and Analytical Validation

Basic: What analytical techniques are essential for characterizing this compound derivatives? Standard protocols include:

  • ¹H/¹³C NMR for structural confirmation (e.g., distinguishing methyl groups in dimethylamino substituents) .
  • TLC with silica gel 60 F₂₅₄ plates for monitoring reaction progress .
  • LC-MS/HRMS for molecular weight validation, particularly for intermediates like 2-amino-3-acyl-tetrahydrobenzothiophenes .

Advanced: How do thermal decomposition profiles (e.g., DSC) inform stability studies? Differential scanning calorimetry (DSC) reveals decomposition temperatures (>130°C for diazo derivatives), guiding storage conditions and safe handling protocols. Exothermic peaks in DSC thermograms necessitate hazard mitigation strategies, such as scaled-down reactions .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What biological activities have been reported for benzo[b]thiophene derivatives? These compounds exhibit anti-inflammatory, antibacterial, and anticancer properties. For instance, 4,5-diaryl thiophene-2-carboxylic acid derivatives show COX-2 inhibition, validated via in vitro assays (e.g., LPS-induced IL-6 suppression in macrophages) .

Advanced: How can SAR studies rationalize the antibacterial efficacy of 2-amino-3-acyl-tetrahydrobenzothiophenes? Modifications to the acyl side chain (e.g., carboxamide vs. carboxylic acid groups) alter membrane permeability and target binding. Compound 31 (IC₅₀ = 1.2 µM against S. aureus) demonstrates enhanced activity due to hydrogen-bonding interactions with bacterial enzymes .

Computational and Mechanistic Insights

Advanced: What computational methods predict the adsorption behavior of thiophene derivatives on mineral surfaces? Density functional theory (DFT) simulations, as applied to thiophene adsorption on pyrophyllite, reveal shifts in spectroscopic signatures (e.g., C-S bond elongation) due to van der Waals interactions. These models guide material science applications, such as catalytic desulfurization .

Data Interpretation and Contradictions

Advanced: How should researchers address discrepancies in biocatalytic desulfurization studies? Rhodococcus sp. IGTS8 fails to metabolize dimethyl thiophene but degrades dibenzothiophene (DBT), suggesting substrate specificity linked to steric hindrance. Negative controls (no biocatalyst) and HPLC validation are essential to confirm recalcitrance .

Safety and Risk Management

Basic: What safety protocols are critical for handling dimethylaminobenzo[b]thiophene precursors?

  • Use fume hoods for volatile reagents (e.g., diethyl ether, dichloromethane).
  • Avoid static discharge near diazo compounds .
  • Refer to Prudent Practices in the Laboratory for waste disposal guidelines (e.g., neutralization of acidic byproducts) .

Literature and Database Strategies

Advanced: How can CAS Registry Numbers improve literature retrieval for thiophene derivatives? CAS numbers (e.g., 10540-29-1 for Tamoxifen analogs) streamline searches in SciFinder, minimizing ambiguities from IUPAC vs. trivial names. Avoid unreliable sources (e.g., ) in favor of NIST Chemistry WebBook or PubMed .

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